molecular formula C12H16N2O2S B13506089 Methyl 2-amino-5-thiomorpholinobenzoate

Methyl 2-amino-5-thiomorpholinobenzoate

Cat. No.: B13506089
M. Wt: 252.33 g/mol
InChI Key: WHJGPHDHIFPHOE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-thiomorpholinobenzoate is an organic compound that features a benzoate ester functional group, an amino group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-thiomorpholinobenzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-thiomorpholinobenzoate undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-5-thiomorpholinobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-thiomorpholinobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiomorpholine ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-5-methoxybenzoate
  • Methyl 2-amino-5-fluorobenzoate

Uniqueness

Methyl 2-amino-5-thiomorpholinobenzoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

methyl 2-amino-5-thiomorpholin-4-ylbenzoate

InChI

InChI=1S/C12H16N2O2S/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3

InChI Key

WHJGPHDHIFPHOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCSCC2)N

Origin of Product

United States

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